molecular formula C12H9Cl2N3O2 B14960847 N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide

N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B14960847
M. Wt: 298.12 g/mol
InChI Key: KLQKSYRMIXAZOM-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide is a chemical compound known for its unique structure and properties It features a dichlorophenoxy group attached to an acetamide moiety, with two cyanomethyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the cyanomethyl groups. The reaction temperature and solvent choice are crucial for optimizing the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The dichlorophenoxy group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide: Known for its unique structure and reactivity.

    N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)ethanamide: Similar structure but with an ethanamide moiety.

    N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)propionamide: Contains a propionamide group instead of acetamide.

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its dichlorophenoxy group and cyanomethyl substituents contribute to its distinct chemical behavior compared to similar compounds.

Properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C12H9Cl2N3O2/c13-9-1-2-11(10(14)7-9)19-8-12(18)17(5-3-15)6-4-16/h1-2,7H,5-6,8H2

InChI Key

KLQKSYRMIXAZOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N(CC#N)CC#N

Origin of Product

United States

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